An In-depth Technical Guide to [1-¹³Cgal]Lactose Monohydrate for Researchers and Drug Development Professionals
An In-depth Technical Guide to [1-¹³Cgal]Lactose Monohydrate for Researchers and Drug Development Professionals
Introduction
[1-¹³Cgal]Lactose Monohydrate is a stable isotope-labeled form of lactose (B1674315), a disaccharide composed of galactose and glucose. In this specific isotopologue, the carbon-1 atom of the galactose moiety is replaced with a non-radioactive, heavy isotope of carbon, ¹³C. This isotopic labeling makes it a powerful tool in various scientific and pharmaceutical research applications, primarily as a tracer for in vivo and in vitro metabolic studies and as an internal standard for quantitative analysis. Its use allows for the precise tracking of lactose and its metabolic products without the need for radioactive materials.
This technical guide provides a comprehensive overview of [1-¹³Cgal]Lactose Monohydrate, including its physicochemical properties, synthesis, and key applications in metabolic research and drug development. Detailed experimental protocols and data presentation are included to assist researchers in its practical application.
Physicochemical Properties
[1-¹³Cgal]Lactose Monohydrate is a white to off-white solid powder. Its fundamental properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₁₁¹³CH₂₄O₁₂ | [1] |
| Molecular Weight | 361.30 g/mol | [1] |
| Isotopic Enrichment | ≥99 atom % ¹³C | [1] |
| CAS Number | Not available for this specific isotopologue | |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water |
Synthesis
Generalized Enzymatic Synthesis Protocol
Objective: To synthesize [1-¹³Cgal]Lactose Monohydrate from a ¹³C-labeled galactose donor and a glucose acceptor using a galactosyltransferase.
Materials:
-
[1-¹³C]Galactose
-
ATP (Adenosine triphosphate)
-
UTP (Uridine triphosphate)
-
Galactokinase
-
UDP-galactose pyrophosphorylase
-
β-1,4-galactosyltransferase
-
Glucose
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Purification system (e.g., HPLC with a suitable column)
Methodology:
-
Activation of Labeled Galactose:
-
Incubate [1-¹³C]Galactose with ATP and galactokinase to produce [1-¹³C]Galactose-1-phosphate.
-
This phosphorylation step "activates" the galactose for the subsequent enzymatic reaction.
-
-
Formation of the Sugar Nucleotide Donor:
-
Combine the [1-¹³C]Galactose-1-phosphate with UTP in the presence of UDP-galactose pyrophosphorylase.
-
This reaction yields UDP-[1-¹³C]Galactose, the activated sugar donor required by the galactosyltransferase.
-
-
Galactosylation Reaction:
-
In a reaction vessel, combine the UDP-[1-"C]Galactose, glucose (the acceptor molecule), and β-1,4-galactosyltransferase in the appropriate reaction buffer.
-
Incubate the mixture under optimal conditions for the enzyme (temperature, pH) to allow for the formation of the β-1,4 glycosidic bond, resulting in [1-¹³Cgal]Lactose.
-
-
Purification:
-
Terminate the enzymatic reaction.
-
Purify the resulting [1-¹³Cgal]Lactose from the reaction mixture using High-Performance Liquid Chromatography (HPLC). A column suitable for carbohydrate separation, such as an amino-based column, should be employed.
-
Collect the fractions containing the purified product.
-
-
Lyophilization and Characterization:
-
Lyophilize the purified fractions to obtain [1-¹³Cgal]Lactose as a solid.
-
Confirm the identity and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Applications in Research and Drug Development
The primary utility of [1-¹³Cgal]Lactose Monohydrate lies in its application as a tracer in metabolic studies and as a diagnostic tool.
Metabolic Tracer in Microbiome Research
[1-¹³Cgal]Lactose Monohydrate is an invaluable tool for studying the metabolism of gut microbiota, particularly Bifidobacterium, which are known to utilize lactose as a primary energy source. By introducing the ¹³C-labeled lactose, researchers can trace the metabolic fate of the galactose moiety through various catabolic pathways.
Bifidobacterium Lactose Metabolism (The "Bifid Shunt"):
Bifidobacteria employ a unique metabolic pathway known as the "bifid shunt" or fructose-6-phosphate (B1210287) pathway for carbohydrate metabolism. When [1-¹³Cgal]Lactose is consumed, it is first transported into the bacterial cell and hydrolyzed into ¹³C-labeled galactose and unlabeled glucose. The labeled galactose then enters the Leloir pathway to be converted into glucose-6-phosphate, which subsequently enters the bifid shunt. The flow of the ¹³C label through this pathway can be monitored by analyzing the isotopic enrichment in downstream metabolites.
Diagnostic Breath Tests for Orocecal Transit Time
A significant application of ¹³C-labeled compounds is in non-invasive breath tests. While [1-¹³Cgal]Lactose Monohydrate itself is not typically used for this purpose, a related compound, ¹³C-lactose ureide, is employed to measure orocecal transit time (OCTT) – the time it takes for a substance to travel from the mouth to the cecum. This is particularly relevant in drug development for assessing the effect of new chemical entities on gastrointestinal motility.
Principle of the ¹³C-Lactose Ureide Breath Test:
¹³C-lactose ureide is not absorbed in the small intestine. Upon reaching the colon, it is metabolized by the gut microbiota, which cleave the molecule and release ¹³CO₂. This labeled carbon dioxide is absorbed into the bloodstream and subsequently exhaled. By measuring the appearance of ¹³CO₂ in the breath over time, the OCTT can be determined.
Use in Drug Development
In drug development, understanding the impact of a new drug on gastrointestinal function is crucial. [1-¹³Cgal]Lactose Monohydrate and related labeled compounds can be used in preclinical and clinical studies to:
-
Assess Drug Effects on Gut Microbiota: By administering the labeled lactose and analyzing the metabolic products, researchers can determine if a drug alters the metabolic activity of key gut bacteria like Bifidobacterium.
-
Evaluate Impact on Gastrointestinal Transit: Using the ¹³C-lactose ureide breath test, the effect of a drug on OCTT can be quantified, providing insights into potential side effects like diarrhea or constipation.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Labeled compounds can be used as probes to understand the relationship between drug concentration and its effect on physiological processes in the gut.
Analytical Methodologies
The analysis of [1-¹³Cgal]Lactose Monohydrate and its metabolites typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for confirming the structure and isotopic labeling of [1-¹³Cgal]Lactose Monohydrate.
Sample Preparation:
-
Dissolve 10-50 mg of the sample in a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Add an internal standard (e.g., DSS or TSP) for chemical shift referencing if required.
¹³C NMR Parameters:
A standard ¹³C NMR experiment can be performed to confirm the position of the ¹³C label.
| Parameter | Typical Value |
| Spectrometer Frequency | 125 MHz |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 or more (depending on concentration) |
| Relaxation Delay (d1) | 2.0 s |
| Acquisition Time (aq) | 1.3 s |
| Spectral Width (sw) | 240 ppm |
The resulting spectrum should show a significantly enhanced signal for the C1 carbon of the galactose moiety compared to the natural abundance signals of the other carbons.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used for the quantitative analysis of [1-¹³Cgal]Lactose Monohydrate and its metabolites in biological samples.
Sample Preparation:
-
For biological samples (e.g., plasma, urine, bacterial culture supernatant), perform a protein precipitation step (e.g., with acetonitrile (B52724) or methanol).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase.
-
Add a known concentration of an appropriate internal standard if necessary (e.g., a differently labeled lactose).
LC-MS/MS Parameters:
An LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
| Parameter | Typical Setting |
| LC Column | HILIC or Amide column for polar compounds |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from high organic to high aqueous to retain and elute the lactose |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MRM Transition | Precursor ion (e.g., [M+Na]⁺) -> Product ion (specific fragment) |
Conclusion
[1-¹³Cgal]Lactose Monohydrate is a versatile and powerful research tool for scientists and drug development professionals. Its application as a stable isotope tracer enables detailed investigation of metabolic pathways, particularly within the gut microbiome, and provides a non-invasive method for assessing gastrointestinal transit time. The detailed methodologies and data presented in this guide are intended to facilitate the effective use of this labeled compound in advancing our understanding of biological processes and in the development of new therapeutics.
